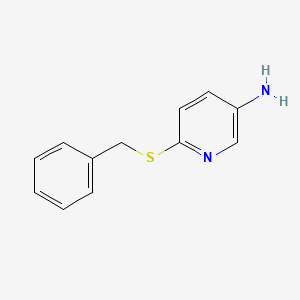

2-Benzylthio-5-amino-pyridine

Description

Properties

Molecular Formula |

C12H12N2S |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

6-benzylsulfanylpyridin-3-amine |

InChI |

InChI=1S/C12H12N2S/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 |

InChI Key |

LPJBBUAQGOGMAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 2-Benzylthio-5-amino-pyridine

The synthesis of this compound typically involves the reaction of 5-amino-pyridine with benzyl chloride in the presence of a suitable base. This method allows for the introduction of the benzylthio group at the 2-position of the pyridine ring. The synthesis can be optimized for yield and purity through various techniques, including solvent selection and temperature control.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study evaluated a series of thieno[2-3-b]pyridine analogues, which included compounds similar to this compound. These compounds demonstrated potent anti-proliferative activity against colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines, with some exhibiting over 85% inhibition of cell growth .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies on related pyridine derivatives have indicated their effectiveness against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent. The structure-activity relationship (SAR) analysis revealed that modifications to the benzylthio group could enhance antimicrobial efficacy .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of pyridine derivatives, including this compound. Research indicates that compounds with similar structures may provide protection against neurodegenerative disorders by modulating neuroinflammatory pathways and promoting neuronal survival .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

- Structural Similarities: Both compounds feature an amino-substituted pyridine core. However, PhIP includes an imidazole ring fused to the pyridine, whereas 2-Benzylthio-5-amino-pyridine has a benzylthio substituent.

- Carcinogenicity: PhIP is a potent carcinogen in rodents, inducing colon, mammary, and lymphoid tumors at doses as low as 0.01% in the diet .

- Mechanistic Differences: PhIP forms DNA adducts via metabolic activation by cytochrome P450 enzymes, leading to guanine adducts implicated in carcinogenesis .

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

- Structural Comparison: IQ features a quinoline backbone fused with an imidazole ring, differing from the simpler pyridine structure of this compound.

- Biological Activity: IQ is carcinogenic in primates, inducing liver tumors at low dietary concentrations (0.01–0.08%) .

Mechanistic and Functional Contrasts

DNA Adduct Formation

- Heterocyclic amines like PhIP and IQ form stable DNA adducts via N-hydroxylation and subsequent esterification, leading to mutations .

- The benzylthio group in this compound may sterically hinder metabolic activation, reducing adduct formation. However, the sulfur atom could introduce alternative reactive pathways (e.g., oxidation to sulfoxide/sulfone derivatives).

Metabolic Stability

- PhIP and IQ undergo rapid metabolic activation in vivo, contributing to their carcinogenicity .

- The benzylthio substituent in this compound might enhance metabolic stability due to increased lipophilicity, delaying excretion and increasing bioavailability.

Research Implications and Limitations

The provided evidence focuses on dietary heterocyclic amines, which share partial structural motifs with this compound but differ in critical functional groups. While PhIP and IQ exhibit clear carcinogenicity through DNA adduct formation, the benzylthio and amino substitutions in this compound may modulate its biological activity. Further studies are required to:

Compare its mutagenic potency with structurally related compounds.

Investigate its applications in non-carcinogenic contexts (e.g., drug development).

Preparation Methods

Nucleophilic Aromatic Substitution

The most direct route to 2-Benzylthio-5-aminopyridine involves nucleophilic substitution of a halogen atom at the 2-position of 5-aminopyridine derivatives. For instance, 2-chloro-5-aminopyridine reacts with benzyl mercaptan (PhCH₂SH) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction typically proceeds in polar aprotic solvents like dimethylacetamide (DMAc) or dimethylformamide (DMF) at 80–100°C for 6–12 hours.

Mechanistic Insight :

The substitution mechanism follows an SNAr pathway, where the electron-withdrawing amino group at the 5-position activates the pyridine ring toward nucleophilic attack. The base deprotonates benzyl mercaptan to generate a thiolate ion (PhCH₂S⁻), which displaces the halogen atom. Copper(I) iodide (CuI) is often added to catalyze the reaction, reducing energy barriers and improving yields.

Example Protocol :

-

Substrate : 2-Chloro-5-aminopyridine (1.0 equiv)

-

Nucleophile : Benzyl mercaptan (1.2 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Catalyst : CuI (10 mol%)

-

Solvent : DMAc, 90°C, 8 hours

Protective Group Strategies for Amino Functionality

Protection with Acid-Labile Groups

The amino group at the 5-position necessitates protection during sulfur incorporation to prevent undesired side reactions. Trifluoroacetyl (TFA) and tert-butoxycarbonyl (Boc) groups are commonly employed due to their stability under basic conditions and ease of removal.

Case Study :

In a modified protocol, 5-amino-2-chloropyridine is first protected with Boc anhydride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The Boc-protected intermediate then undergoes substitution with benzyl mercaptan, followed by deprotection using hydrochloric acid (HCl) in dioxane.

Data Table 1 : Comparison of Protective Groups

| Protective Group | Reagent | Deprotection Condition | Yield (%) |

|---|---|---|---|

| Boc | (Boc)₂O, DMAP | 4M HCl/dioxane | 82 |

| TFA | TFAA, Et₃N | NH₄OH/MeOH | 75 |

Transition Metal-Catalyzed Cross-Coupling

Ullmann-Type Coupling

Copper-mediated coupling reactions offer an alternative pathway, particularly for substrates with poor reactivity in SNAr. 2-Iodo-5-aminopyridine reacts with benzyl mercaptan in the presence of CuI and a chelating ligand (e.g., 1,10-phenanthroline) to afford the target compound. This method circumvents the need for strong bases and achieves higher regioselectivity.

Optimized Conditions :

-

Catalyst : CuI (20 mol%)

-

Ligand : 1,10-Phenanthroline (40 mol%)

-

Solvent : DMSO, 100°C, 12 hours

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale syntheses prioritize solvent recyclability and minimal waste generation. The use of toluene or methyl tert-butyl ether (MTBE) as solvents allows for efficient recovery via distillation, reducing environmental impact. For example, a patented method employs MTBE for extraction and diatomaceous earth filtration to isolate intermediates.

Catalytic Efficiency

Industrial protocols emphasize catalyst recycling. Palladium-based systems, though less common for thioether formation, have been explored for their high turnover numbers (TONs). However, copper remains the catalyst of choice due to cost-effectiveness and compatibility with sulfur nucleophiles.

Challenges and Mitigation Strategies

Q & A

Q. What synthetic strategies are optimal for preparing 2-Benzylthio-5-amino-pyridine, and how can side reactions be minimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, thiolation of 5-amino-2-chloropyridine with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Side reactions, such as oxidation of the thiol group or displacement of the amino group, can be mitigated by using inert atmospheres (N₂/Ar) and low temperatures (0–5°C). Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and optimize stoichiometry .

Q. How can analytical techniques confirm the structural integrity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C): Verify the presence of the benzylthio group (δ ~3.8–4.2 ppm for SCH₂Ph) and pyridine ring protons.

- HPLC-MS : Assess purity (>95%) and detect impurities (e.g., unreacted starting materials).

- Elemental Analysis : Confirm stoichiometry (C, H, N, S).

Cross-referencing with databases like NIST or SciFinder ensures spectral assignments align with literature .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (due to the thioether group’s reactivity).

- Waste Disposal : Neutralize with dilute NaOH before disposal to prevent sulfur-containing byproducts .

Advanced Research Questions

Q. How do contradictory spectral data (e.g., NMR shifts) for this compound derivatives arise, and how can they be resolved?

Methodological Answer: Contradictions may stem from solvent effects, tautomerism, or impurities. For example:

- Solvent Polarity : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-dependent shifts.

- Tautomeric Equilibria : Use variable-temperature NMR to observe dynamic processes (e.g., amino group protonation).

- High-Resolution MS : Rule out isotopic or adduct interference.

Cross-validation with computational methods (DFT calculations for NMR chemical shifts) can resolve ambiguities .

Q. What experimental designs are effective for studying the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- Substituent Variation : Systematically modify the benzylthio group (e.g., electron-withdrawing/-donating substituents) and pyridine ring (e.g., halogenation at position 3).

- Bioactivity Assays : Test derivatives against bacterial strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) assays.

- Computational Modeling : Perform docking studies to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can metabolic pathways of this compound be elucidated in in vitro models?

Methodological Answer:

- Hepatic Microsomes : Incubate the compound with rat/human liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation, desulfurization).

- LC-HRMS : Detect and characterize metabolites via fragmentation patterns.

- Inhibition Studies : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolizing enzymes.

Reference analogous studies on heterocyclic amines (e.g., PhIP) for mechanistic insights .

Q. What strategies address contradictory bioactivity results in different cell lines or assay conditions?

Methodological Answer:

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells).

- Assay Optimization : Control variables like serum concentration, pH, and incubation time.

- Mechanistic Probes : Use inhibitors/activators of signaling pathways (e.g., MAPK, PI3K) to identify mode of action.

Statistical tools (e.g., ANOVA) and meta-analysis of replicate data reduce variability .

Q. How can the degradation pathways and stability of this compound under physiological conditions be investigated?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and oxidative agents (H₂O₂) to simulate physiological stress.

- LC-UV/MS : Track degradation products (e.g., sulfoxide/sulfone formation).

- Pharmacokinetic Profiling : Administer radiolabeled compound in animal models to monitor urinary/fecal excretion of metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.